(2R)-3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylammonio)ethyl phosphate is a synthetic analog of the naturally occurring phospholipid, Platelet Activating Factor (PAF). It belongs to a class of compounds known as antitumor ether lipids (AELs) []. AELs have garnered significant interest in cancer research due to their potential antiproliferative effects on various cancer cell lines [, ]. Notably, this compound exhibits structural similarities to ilmofosine (BM 41.440), a known antitumor agent [].
The synthesis of 1-O-hexadecyl-2-O-methyl-SN-glyceryl-3-phosphorylcholine generally involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the desired compound.
The molecular structure of 1-O-hexadecyl-2-O-methyl-SN-glyceryl-3-phosphorylcholine can be described as follows:
1-O-Hexadecyl-2-O-methyl-SN-glyceryl-3-phosphorylcholine can participate in various chemical reactions:
These reactions are significant for modifying its properties for specific applications in drug delivery systems or membrane studies.
The mechanism of action for 1-O-hexadecyl-2-O-methyl-SN-glyceryl-3-phosphorylcholine primarily revolves around its role in cell membrane dynamics:
The physical and chemical properties of 1-O-hexadecyl-2-O-methyl-SN-glyceryl-3-phosphorylcholine include:
These properties are critical for its application in various biochemical assays and formulations.
1-O-Hexadecyl-2-O-methyl-SN-glyceryl-3-phosphorylcholine has several scientific applications:
1-O-Hexadecyl-2-O-methyl-sn-glyceryl-3-phosphorylcholine (hereafter designated ET-16-OCH₃-GPC) is a synthetic ether phospholipid characterized by a sn-glycerol backbone with distinct substituents at each position. Its molecular formula is C₂₅H₅₄NO₆P, corresponding to a molecular weight of 495.67 g/mol [5]. The structure features:
The stereochemistry is defined by the sn-glycero-3-phosphorylcholine configuration, which positions the phosphocholine moiety on the prochiral carbon's Re face. This absolute stereochemistry is critical for biological activity, as receptor recognition depends on the three-dimensional orientation of the polar headgroup relative to the hydrophobic tails [6] [7]. Unlike endogenous phosphatidylcholines with ester-linked fatty acids, ET-16-OCH₃-GPC possesses hydrolysis-resistant ether linkages at both sn-1 and sn-2 positions, enhancing metabolic stability [6].
Position | Substituent | Bond Type | Structural Role |
---|---|---|---|
sn-1 | C₁₆H₃₃ (hexadecyl) | Ether | Hydrophobic anchor |
sn-2 | CH₃ (methyl) | Ether | Metabolic stabilization |
sn-3 | Phosphorylcholine | Phosphoester | Polar headgroup |
Backbone | sn-glycerol | - | Chiral scaffold |
ET-16-OCH₃-GPC is typically supplied as a lyophilized powder, reflecting its amphiphilic nature [1] [5]. Its solubility profile exhibits marked polarity dependence:
The compound's stability is influenced by its ether bonds, which resist phospholipase A₂ hydrolysis—a key degradation pathway for diacyl phospholipids. However, acid-catalyzed cleavage remains possible at low pH. In lipid bilayers, the molecule adopts a cylindrical molecular shape due to its similar cross-sectional areas of the headgroup and tails. This promotes stable integration into membranes without inducing non-lamellar phases [3] [6]. The methyl ether at sn-2 reduces steric bulk compared to acetyl or long-chain acyl groups, facilitating deeper membrane penetration and altering phase transition temperatures [5] [6].
Compound | Molecular Weight | sn-2 Group | Aqueous Solubility | Membrane Integration | |
---|---|---|---|---|---|
ET-16-OCH₃-GPC | 495.67 g/mol | -OCH₃ | >11 mg/mL | High (cylindrical shape) | |
PAF C-16 | 523.7 g/mol | -OCOCH₃ | >11 mg/mL | Moderate | |
2-O-Ethyl PAF | 509.7 g/mol | -OCH₂CH₃ | >11 mg/mL | High | [1] [7] [9] |
The synthesis of ET-16-OCH₃-GPC employs enantioselective strategies to secure the correct sn-glycero-3 configuration. A common approach involves:
Phospholipase D-catalyzed transphosphatidylation offers an enzymatic alternative, exchanging the choline headgroup of natural phosphatidylcholines with targeted nucleophiles. This method achieves higher regioselectivity and avoids racemization [6].
Analog development focuses on sn-2 modifications to modulate bioactivity:
The metabolite 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG) retains biological activity, inhibiting diacylglycerol kinase (DGK) with IC₅₀ ≈ 15 μM—demonstrating that phosphorylation is not essential for all functions [3].
Compound | CAS Number | Preferred Synthetic Route | Key Reagent | Yield Range | |
---|---|---|---|---|---|
ET-16-OCH₃-GPC | 78858-44-3 | Enantioselective alkylation | (R)-isopropylidene glycerol | 40-60% | |
2-O-Ethyl PAF | 78858-42-1 | Phospholipase D transphosphatidylation | Ethanolamine | 55-70% | |
PAF C-16 | 74389-68-7 | Acetylation of lyso-PAF | Acetic anhydride | 65-80% | [1] [5] [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1